molecular formula C27H24 B1599920 1,3,5-Tris(2-methylphenyl)benzene CAS No. 87226-88-8

1,3,5-Tris(2-methylphenyl)benzene

Cat. No.: B1599920
CAS No.: 87226-88-8
M. Wt: 348.5 g/mol
InChI Key: SRJLTGIQCDVQIA-UHFFFAOYSA-N
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Description

1,3,5-Tris(2-methylphenyl)benzene is a 1,3,5 tris substituted benzene . It is a branched conductive monomer with electronically attached nodes that provide a suitable support to increase the conductivity of the synthesized polymers .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of conventional methods or microwave irradiation . Using microwave irradiation can yield the desired products in less time, with a good yield and higher purity . Another method involves the Suzuki-Miyaura cross-coupling reactions of 2-aminophenylboronic acid with 1,3,5-triiodobenzene .


Molecular Structure Analysis

The molecular structure of this compound has been studied using single-crystal X-ray diffraction experiments . These studies revealed that the internal rotations of the ferrocenyl moieties are significantly restricted in the solid phase and that there are no significant π stacking interactions therein .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be used to construct coordination polymers in combination with copper ions . The carbonization of these linkers can afford a microporous carbon that shows type I adsorption-desorption isotherm .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 184-188 °C . It also exhibits excellent light capture capability .

Scientific Research Applications

Crystal Chemistry and Molecular Complexes

1,3,5-Tris(2-methylphenyl)benzene has been studied for its role in crystal chemistry. Its structural properties enable it to form molecular complexes with other trigonal molecules. For instance, its interactions with 1,3,5-trinitrobenzene (TNB) have been explored, highlighting how the substitution of moieties with similar shape and size doesn't significantly change the overall packing in these complexes. This understanding is crucial in the engineering of crystal structures for applications like non-linear optical materials (Thallapally et al., 2000).

Chemo-Sensing and Fluorescence

Modified versions of this compound have been developed as fluorescent chemo-sensors. For example, derivatives have shown significant fluorescence quenching in the presence of picric acid, making them useful in selective sensing applications (Vishnoi et al., 2015).

Catalysis

1,3,5-Tris(hydrogensulfato) benzene, a related compound, has been used as an efficient catalyst in organic synthesis, such as the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). Its catalytic properties offer advantages like excellent yields and eco-friendly reaction conditions, suggesting potential for diverse catalytic applications (Karimi-Jaberi et al., 2012).

Electrochemical Properties

1,3,5-Tris(oligothienyl)benzenes, which are related to this compound, have been investigated for their electrochemical properties. Their potential in developing conducting polymers through electropolymerization has been a key area of research (Chérioux & Guyard, 2001).

Surface Covalent Organic Frameworks

The reaction involving 1,3,5-Tris(4-hydroxyphenyl)benzene, a compound similar to this compound, leads to the formation of surface covalent organic frameworks (COFs). These frameworks have significant implications in areas like material science, owing to their hexagonal cavity structures and stability (Marele et al., 2012).

Amorphous Molecular Materials

Compounds derived from this compound have been identified as a novel class of amorphous molecular materials. Their ability to form stable amorphous glasses and their high glass-transition temperatures make them suitable for various applications in material science (Ishikawa et al., 1992).

Safety and Hazards

When handling 1,3,5-Tris(2-methylphenyl)benzene, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Future research directions could involve the design and synthesis of analogous conjugated microporous polymers (CMPs) that contain triazine and dibenzothiophene-S,S-dioxide units . These CMPs could potentially enhance the photocatalytic performance towards hydrogen evolution .

Properties

IUPAC Name

1,3,5-tris(2-methylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24/c1-19-10-4-7-13-25(19)22-16-23(26-14-8-5-11-20(26)2)18-24(17-22)27-15-9-6-12-21(27)3/h4-18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJLTGIQCDVQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC(=C2)C3=CC=CC=C3C)C4=CC=CC=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434707
Record name 1,1':3',1''-Terphenyl, 2,2''-dimethyl-5'-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87226-88-8
Record name 1,1':3',1''-Terphenyl, 2,2''-dimethyl-5'-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 87226-88-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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